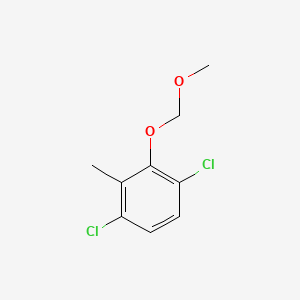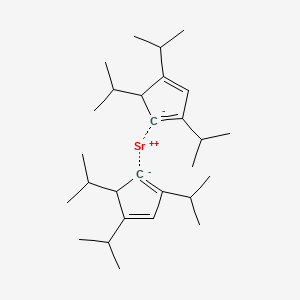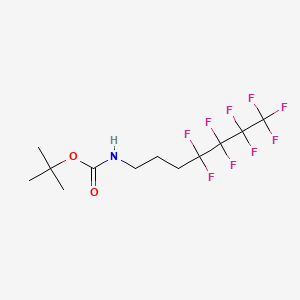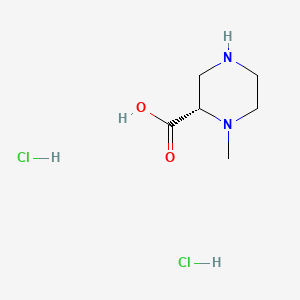
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride, 95% (hereafter referred to as BMPEDC) is a synthetic chemical compound with a variety of scientific applications. It is a colorless to pale yellow liquid with a melting point of approximately -25°C and a boiling point of approximately 230°C. BMPEDC is primarily used in laboratory experiments and has been studied extensively for its biochemical and physiological effects.
科学研究应用
BMPEDC has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BMPEDC has also been used as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, BMPEDC has been used in studies of the effect of cholinesterase inhibitors on learning and memory in rats.
作用机制
BMPEDC is a reversible inhibitor of acetylcholinesterase and phospholipase A2. It binds to the active site of the enzyme, blocking the normal reaction of the enzyme and preventing the breakdown of acetylcholine and phospholipids.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by BMPEDC leads to an increase in the levels of acetylcholine in the brain. This can lead to an increase in neuronal activity, resulting in increased alertness, improved memory, and improved cognitive function. The inhibition of phospholipase A2 by BMPEDC can lead to an increased level of phospholipids in the body, which can have a variety of beneficial effects, including improved cardiovascular health, increased energy levels, and improved skin health.
实验室实验的优点和局限性
The primary advantage of using BMPEDC in laboratory experiments is its high purity, which allows for precise measurements and accurate results. Additionally, BMPEDC is relatively inexpensive and easy to obtain. The primary limitation of using BMPEDC in laboratory experiments is its potential toxicity, which can be dangerous if not handled properly.
未来方向
The potential future directions for research using BMPEDC include further studies of its effects on learning and memory in animals, further studies of its effects on cardiovascular health and energy levels, further studies of its effects on skin health, and further studies of its potential toxicity. Additionally, BMPEDC could be used in combination with other compounds to create new drugs or treatments for a variety of diseases or conditions. Finally, BMPEDC could be used in combination with other compounds to create new materials with unique properties or applications.
合成方法
BMPEDC is synthesized through a two-step process. The first step is the reaction of 4-methylphenylmagnesium bromide with ethylenediamine in tetrahydrofuran (THF) to form the intermediate compound, 1-methyl-2-(2-aminoethoxy)benzene. This intermediate is then reacted with hydrochloric acid in THF to form BMPEDC.
属性
IUPAC Name |
(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;/h3-10,15-16H,17-18H2,1-2H3;1H/t15-,16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWCZMJNPMOFLR-QNBGGDODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)



![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)

